molecular formula C17H15ClN2O3S B4275198 6-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4275198
M. Wt: 362.8 g/mol
InChI Key: WIMYBKKSJCKPOW-UHFFFAOYSA-N
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Description

6-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Cyclohexene Ring Formation: The cyclohexene ring can be formed through a Diels-Alder reaction between a diene and a dienophile.

    Coupling Reactions: The final step involves coupling the thiazole and cyclohexene intermediates through an amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for ketone formation.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Epoxides: and from oxidation.

    Alcohols: from reduction.

  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Antimicrobial Activity: Studies suggest it may possess antimicrobial properties.

    Anti-inflammatory: Potential use in the development of anti-inflammatory agents.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 6-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid exerts its effects depends on its application:

    Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Action: Disrupts microbial cell membranes or interferes with essential microbial enzymes.

    Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines or blocks inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-({[4-(2-bromophenyl)-1,3-thiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
  • 6-({[4-(2-fluorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

Uniqueness

  • The presence of the chlorophenyl group distinguishes it from its bromophenyl and fluorophenyl analogs, potentially leading to different biological activities and chemical reactivities.
  • The thiazole ring and cyclohexene ring combination is unique and contributes to its diverse range of applications.

Properties

IUPAC Name

6-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c18-13-8-4-3-7-12(13)14-9-24-17(19-14)20-15(21)10-5-1-2-6-11(10)16(22)23/h1-4,7-11H,5-6H2,(H,22,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMYBKKSJCKPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=NC(=CS2)C3=CC=CC=C3Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
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6-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
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6-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
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6-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
6-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
6-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

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